![molecular formula C19H18N4O B10999778 N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-methyl-1H-indole-5-carboxamide](/img/structure/B10999778.png)
N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-methyl-1H-indole-5-carboxamide
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Overview
Description
N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-methyl-1H-indole-5-carboxamide is a complex organic compound that features both benzimidazole and indole moieties. These structures are known for their significant biological activities and are often found in various pharmacologically active compounds. The benzimidazole ring is a well-known pharmacophore, contributing to the compound’s potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-methyl-1H-indole-5-carboxamide typically involves multiple steps. One common method includes the condensation of o-phenylenediamine with formic acid or its equivalents to form the benzimidazole ring . This is followed by the reaction of the benzimidazole derivative with an appropriate indole derivative under specific conditions to form the final compound .
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and purification techniques like recrystallization or chromatography are also common to ensure the final product’s quality .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-methyl-1H-indole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the benzimidazole or indole rings.
Reduction: This can be used to reduce any nitro groups present in the compound to amines.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions often involve specific solvents and temperatures to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings .
Scientific Research Applications
N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-methyl-1H-indole-5-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in studying enzyme interactions and cellular processes.
Mechanism of Action
The mechanism of action of N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-methyl-1H-indole-5-carboxamide involves its interaction with specific molecular targets. The benzimidazole ring can bind to various enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding and hydrophobic interactions with the target proteins . The indole moiety can further enhance these interactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzimidazole and indole derivatives, such as:
- N-[3-(1H-benzimidazol-2-yl)-1H-pyrazol-4-yl]benzamide
- 2-(1-hydroxyethyl)benzimidazole
- 4-(2,3-dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-N,N-dimethylamine
Uniqueness
What sets N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-methyl-1H-indole-5-carboxamide apart is its unique combination of benzimidazole and indole rings, which provides a distinct set of biological activities and chemical properties. This dual functionality allows it to interact with a broader range of biological targets, making it a versatile compound in both research and potential therapeutic applications .
Biological Activity
N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-methyl-1H-indole-5-carboxamide is a complex organic compound notable for its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms, therapeutic potential, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound has the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C18H22N6O |
Molecular Weight | 338.4 g/mol |
IUPAC Name | N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-4-(pyrimidin-2-ylamino)butanamide |
InChI | InChI=1S/C18H22N6O/c1-24-15-7-3-2-6-14(15)23-16(24)9-13-19-17(25)8-4-10-20-18-21-11-5-12-22-18/h2-3,5-7,11-12H,4,8-10,13H2,1H3,(H,19,25)(H,20,21,22) |
The biological activity of N-[2-(1H-benzimidazol-2-yl)ethyl]-1-methyl-1H-indole-5-carboxamide is primarily attributed to its interactions with specific molecular targets. The benzimidazole moiety can form hydrogen bonds and π–π interactions with target proteins, influencing their activity and stability .
Antiparasitic Activity
Research has highlighted the compound's potential as an antiparasitic agent. A study demonstrated that derivatives of benzimidazole showed significant activity against protozoan parasites such as Giardia intestinalis and Trichomonas vaginalis, with IC50 values in the nanomolar range . This suggests that modifications to the benzimidazole structure can enhance biological efficacy.
Structure–Activity Relationship (SAR)
The SAR analysis indicates that the presence of specific substituents on the indole and benzimidazole rings significantly affects the compound's biological activity. For instance:
- Indole Substituents : Variations in the indole structure can lead to enhanced binding affinity to target proteins.
- Benzimidazole Modifications : Substituents on the benzimidazole ring can alter pharmacokinetic properties and selectivity against different biological targets.
Case Study 1: Anticancer Activity
A recent study evaluated a series of indole-containing compounds for their anticancer properties. The results indicated that certain derivatives exhibited potent inhibitory effects on cancer cell lines with IC50 values as low as 15 nM . This highlights the potential for developing new cancer therapies based on this compound's structure.
Case Study 2: Enzymatic Inhibition
Another investigation focused on the enzymatic inhibition capabilities of indole derivatives. The findings revealed that specific compounds could inhibit fibroblast growth factor receptor (FGFR) with IC50 values ranging from 2.9 nM to 642.1 nM . This suggests that N-[2-(1H-benzimidazol-2-yl)ethyl]-1-methyl-1H-indole-5-carboxamide could serve as a lead compound for developing FGFR inhibitors.
Properties
Molecular Formula |
C19H18N4O |
---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-1-methylindole-5-carboxamide |
InChI |
InChI=1S/C19H18N4O/c1-23-11-9-13-12-14(6-7-17(13)23)19(24)20-10-8-18-21-15-4-2-3-5-16(15)22-18/h2-7,9,11-12H,8,10H2,1H3,(H,20,24)(H,21,22) |
InChI Key |
HCLRNIRSYLPSRK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(=O)NCCC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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